N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

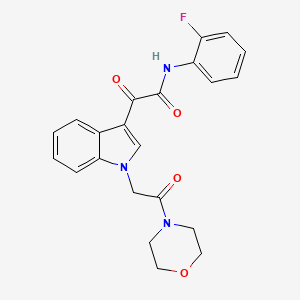

N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based compound characterized by a 2-oxoacetamide backbone. Key structural features include:

- Indole core: Substituted at the 3-position with a 2-oxoacetamide group.

- N1-substituent: A morpholino-2-oxoethyl group, introducing polarity and conformational flexibility.

The morpholino group may enhance solubility compared to bulkier substituents like adamantane .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c23-17-6-2-3-7-18(17)24-22(29)21(28)16-13-26(19-8-4-1-5-15(16)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNJDTKGMOQAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and immunotherapy. This compound features a complex structure that includes a fluorinated phenyl group, an indole moiety, and a morpholino group. Its molecular formula is with a molecular weight of approximately 409.417 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor , particularly against indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in immune response modulation by degrading tryptophan, which can lead to immune tolerance in tumors. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for therapeutic applications in cancer treatment .

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts primarily through hydrophobic contacts with the active site of IDO, suggesting its potential efficacy as an inhibitor. The binding affinity and specific interactions warrant further investigation to elucidate the detailed mechanisms of action .

Antitumor Activity

In vitro studies have demonstrated that derivatives of indole compounds, including this one, exhibit antitumor properties . For instance, related compounds have shown moderate to high cytotoxicity against various cancer cell lines, such as HepG2 and MGC-803. The MTT assay results indicated that certain derivatives possess IC50 values lower than conventional chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .

Chemical Structure

The structural features of this compound include:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.417 g/mol |

| Key Functional Groups | Fluorophenyl, Indole, Morpholino |

Synthesis Pathway

The synthesis of this compound typically involves several key steps utilizing various spectroscopic techniques for characterization, including NMR and IR spectroscopy. The synthetic route may include the formation of the indole moiety followed by the introduction of the morpholino and fluorophenyl groups through condensation reactions.

Case Studies and Research Findings

Several studies have focused on the biological activities of indole derivatives similar to this compound:

- Anticancer Activity : A study reported that certain synthesized indole derivatives exhibited significant cytotoxic effects against cancer cell lines with IC50 values indicating higher potency compared to standard treatments .

- Immune Modulation : Research highlighted the role of IDO inhibitors in enhancing immune responses against tumors, suggesting that compounds like this compound could be pivotal in developing new immunotherapeutic strategies .

- Molecular Interactions : Docking studies revealed specific interactions within the active site of IDO, providing insights into how structural modifications could enhance inhibitory activity against this target enzyme .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-Substituted Adamantane Derivatives

- Example : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) .

- Key Differences: The adamantane group replaces the morpholino-2-oxoethyl substituent, increasing lipophilicity and steric bulk. These compounds show potent anticancer activity (IC₅₀ values: 0.12–8.34 µM against Hela, MCF7, and HepG2 cells) .

- Inference: The morpholino group in the main compound may improve solubility but reduce membrane permeability compared to adamantane .

Morpholino-Containing Analogs

- Example : 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide .

- Key Differences: The morpholino group is attached to an ethyl side chain rather than the indole N1 position. This positional variation could alter target binding kinetics and metabolic stability.

Fluorinated Derivatives

- Example : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .

- Key Differences :

- The fluorine is at the para position on the benzyl group, whereas the main compound has ortho-fluorine on phenyl.

- Fluorine’s position influences electronic effects (e.g., dipole interactions) and steric hindrance at binding sites.

Anticancer Activity

- Adamantane Derivatives : Exhibit broad-spectrum cytotoxicity, with compound 5m showing IC₅₀ = 0.12 µM against HepG2 cells .

- D-24851 : A pyridinyl-chlorobenzyl analog with microtubule-destabilizing activity and efficacy against multidrug-resistant tumors .

- Inference: The main compound’s fluorine and morpholino groups may confer unique binding modes compared to adamantane or chlorobenzyl substituents.

Antimicrobial Activity

- 8,9-Dihydrocoscinamide B : An indol-3-yl-oxoacetamide derivative with activity against S. aureus and ESKAPE pathogens .

- Nitro-Substituted Analogs : Compound 3 (2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide) shows potent antimicrobial effects .

- Inference : The main compound’s fluorine may enhance antimicrobial potency by increasing membrane penetration.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What synthetic routes are recommended for the preparation of N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Indole alkylation: Introduction of the morpholino-2-oxoethyl group at the indole N1 position using alkylating agents like 2-chloroethyl morpholine under basic conditions (e.g., NaH in DMF) .

- Oxoacetamide coupling: Reaction of the indole-3-carboxylic acid derivative with 2-fluorophenylamine via an activated ester intermediate (e.g., using EDC/HOBt) .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Basic: How can the molecular structure and purity of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C3 proton at δ 7.8–8.2 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- High-resolution mass spectrometry (HR-ESI MS): To verify molecular formula (e.g., observed m/z matching calculated [M+Na]⁺) .

- HPLC: Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Basic: What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Answer:

- Antimicrobial activity: Liquid inhibition assays against ESKAPE pathogens (e.g., S. aureus, E. coli) in 96-well plates, with MIC values reported .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ for EGFR kinase inhibition) .

Advanced: How can reaction conditions be optimized to improve yield during the alkylation step?

Answer:

Critical parameters include:

- Temperature control: Maintain 0–5°C during alkylation to minimize side reactions .

- Solvent selection: Use anhydrous DMF for better solubility of indole intermediates .

- Catalyst screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- In-situ monitoring: TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced: What mechanistic insights exist regarding its biological activity, and how can they be validated?

Answer:

- Hypothesized mechanisms:

- Validation strategies:

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:

- Reproducibility checks: Repeat assays under standardized conditions (e.g., cell line authentication, consistent serum batches) .

- Orthogonal assays: Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

- Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify SAR patterns .

Advanced: What computational methods are recommended for analyzing its molecular interactions and stability?

Answer:

- Molecular dynamics (MD) simulations: Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Density functional theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Solubility prediction: Use COSMO-RS models to optimize formulation solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.